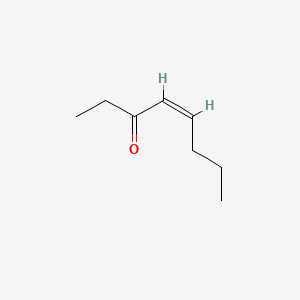
4-Octen-3-one, (4Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octen-3-one, (4Z)-, also known as (4Z)-4-octen-3-one, is an organic compound with the molecular formula C8H14O. It belongs to the class of enones, which are compounds containing the enone functional group. This compound is characterized by its unique structure, which includes a double bond and a ketone group. It is commonly used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octen-3-one, (4Z)-, typically involves the use of specific reagents and conditions to achieve the desired configuration. One common method is the catalytic hydrogenation of 4-octyn-3-one, which selectively reduces the triple bond to a double bond, resulting in the formation of 4-Octen-3-one, (4Z)-. The reaction is usually carried out under mild conditions using a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of 4-Octen-3-one, (4Z)-, can be achieved through large-scale catalytic processes. These processes often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Octen-3-one, (4Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-octen-3-ol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-octen-3-ol.
Substitution: Various substituted enones and related compounds.
Applications De Recherche Scientifique
4-Octen-3-one, (4Z)-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Octen-3-one, (4Z)-, involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be related to its ability to disrupt cell membranes and inhibit the growth of microorganisms. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Oct-1-en-3-one:
1-Octen-3-ol: An alcohol analog of 4-Octen-3-one, (4Z)-, with similar chemical properties but different reactivity.
(E)-4-Octen-3-one: The trans isomer of 4-Octen-3-one, (4Z)-, with different stereochemistry.
Uniqueness: 4-Octen-3-one, (4Z)-, is unique due to its specific configuration and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
526222-47-9 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(Z)-oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6- |
Clé InChI |
JPTOCTSNXXKSSN-SREVYHEPSA-N |
SMILES isomérique |
CCC/C=C\C(=O)CC |
SMILES canonique |
CCCC=CC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















